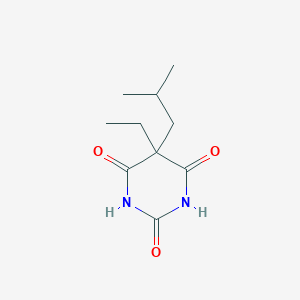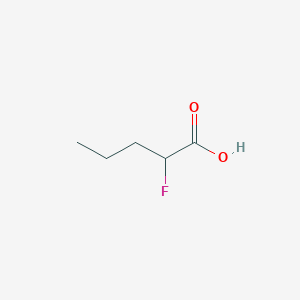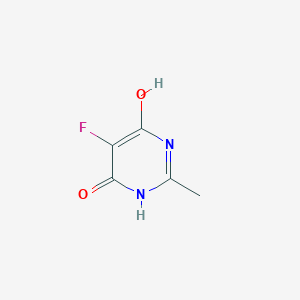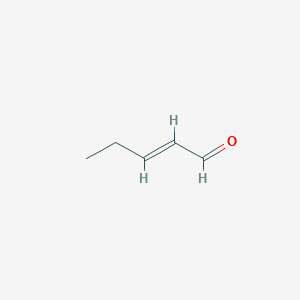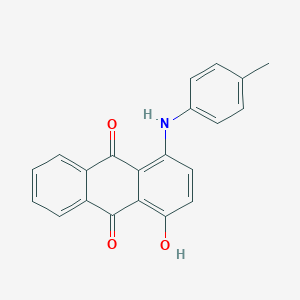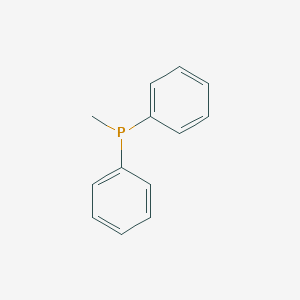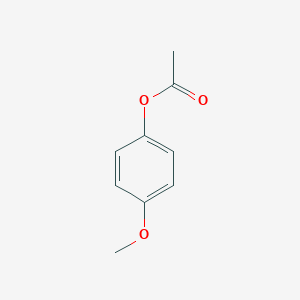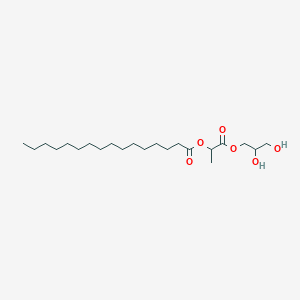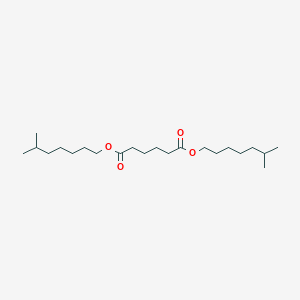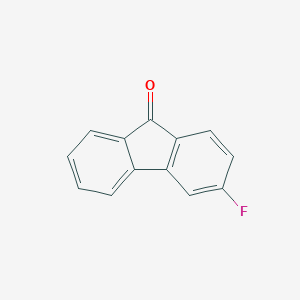
Acetylruthenocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylruthenocene is an organometallic compound that belongs to the family of metallocenes. It consists of a ruthenium ion sandwiched between two cyclopentadienyl rings, with an acetyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylruthenocene can be synthesized through several methods. One common method involves the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. The reaction proceeds as follows:
Ru(acac)3+2C5H5MgBr→Ru(C5H5)2+3acacMgBr
Another method involves the reaction of sodium cyclopentadienide with ruthenium dichloride, which is prepared in situ by the reduction of ruthenium trichloride:
RuCl3+3NaC5H5→Ru(C5H5)2+3NaCl
Industrial Production Methods: Industrial production of ruthenocene, acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetylruthenocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of ruthenium(III) complexes, while reduction can yield ruthenium(II) complexes.
Scientific Research Applications
Acetylruthenocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: this compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ruthenocene, acetyl- involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form stable complexes with various ligands, allowing it to participate in electron transfer reactions and catalytic processes. The acetyl group can also influence the reactivity and stability of the compound by modifying the electronic properties of the cyclopentadienyl rings.
Comparison with Similar Compounds
Acetylruthenocene is unique compared to other metallocenes due to the presence of the acetyl group, which imparts distinct chemical properties. Similar compounds include:
Ferrocene: Consists of an iron ion sandwiched between two cyclopentadienyl rings. It is less reactive than ruthenocene, acetyl-.
Cobaltocene: Contains a cobalt ion and is known for its high reactivity and ability to undergo redox reactions.
Nickelocene: Features a nickel ion and is less stable compared to ruthenocene, acetyl-.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
Properties
CAS No. |
1316-92-3 |
|---|---|
Molecular Formula |
C12H12ORu |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI Key |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Synonyms |
acetylruthenocene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



